Elevated Lipophilicity (XLogP3) Enables Superior Membrane Permeability Compared to Monobromo Analogs
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.3) than its two monobrominated analogs, 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one (XLogP3 = 1.6) and 1-(5-bromopyridin-2-yl)pyridin-2-one (XLogP3 = 1.9) [1]. This increase in LogP of 0.4–0.7 units is driven by the addition of the second bromine atom and is a key physicochemical parameter for passive membrane permeability, a prerequisite for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 5-bromo-1-(pyridin-2-yl)pyridin-2(1H)-one: XLogP3 = 1.6; 1-(5-bromopyridin-2-yl)pyridin-2-one: XLogP3 = 1.9 |
| Quantified Difference | Δ = +0.7 and +0.4 units, respectively |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher LogP increases the probability of passive cellular permeability, making this scaffold a more promising starting point for developing cell-active probes or drugs targeting intracellular proteins.
- [1] PubChem. (2025). Computed XLogP3 values for CIDs 119014800, 22319077, and 122402978. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. This reference provides general context on the importance of LogP for membrane permeability. View Source
